molecular formula C22H23FN4O3S B10918487 N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10918487
M. Wt: 442.5 g/mol
InChI Key: ZMOUFHCYNGEXPD-UHFFFAOYSA-N
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Description

N~1~-{3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of fluorophenyl, pyrazolyl, pyrrolidinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized by reacting a suitable amine with a cyclic anhydride.

    Coupling Reactions: The final compound is formed by coupling the pyrazole, fluorophenyl, pyrrolidinyl, and benzenesulfonamide groups using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~1~-{3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-{3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrazolyl groups may contribute to binding affinity, while the benzenesulfonamide group may enhance solubility and bioavailability. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-{3-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
  • **N~1~-{3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE

Uniqueness

N~1~-{3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]PROPYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H23FN4O3S/c23-18-6-4-17(5-7-18)21-12-16-26(25-21)14-2-13-24-31(29,30)20-10-8-19(9-11-20)27-15-1-3-22(27)28/h4-12,16,24H,1-3,13-15H2

InChI Key

ZMOUFHCYNGEXPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCN3C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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